molecular formula C3H7N5 B3041545 2-(1H-tetrazol-5-yl)ethanamine CAS No. 31602-64-9

2-(1H-tetrazol-5-yl)ethanamine

Cat. No. B3041545
CAS RN: 31602-64-9
M. Wt: 113.12 g/mol
InChI Key: MZYXHLMULHPGKX-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-5-yl)ethanamine is a chemical compound with the molecular formula C3H7N5 . It has a molecular weight of 113.12 g/mol . The compound is also known by various synonyms such as 2-(5-Tetrazolyl)ethanamine and 2H-Tetrazole-5-ethanamine .


Molecular Structure Analysis

The InChI string of 2-(1H-tetrazol-5-yl)ethanamine is InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8) . The compound has a topological polar surface area of 80.5 Ų and contains 8 heavy atoms . The compound’s structure is canonicalized .


Physical And Chemical Properties Analysis

2-(1H-tetrazol-5-yl)ethanamine has a molecular weight of 113.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 113.07014524 g/mol .

Scientific Research Applications

Future Directions

The future directions of research involving 2-(1H-tetrazol-5-yl)ethanamine could involve exploring its potential applications in various fields. Given the compound’s rich nitrogen content, it could be of interest in the development of novel propellant systems . Additionally, its potential biological activities could be further investigated .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYXHLMULHPGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901003
Record name NoName_51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-tetrazol-5-yl)ethanamine

CAS RN

31602-64-9
Record name 2H-Tetrazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31602-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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